molecular formula C6H6ClFN2O B8684795 2-Chloro-6-(2-fluoroethoxy)pyrazine

2-Chloro-6-(2-fluoroethoxy)pyrazine

Cat. No.: B8684795
M. Wt: 176.57 g/mol
InChI Key: PUQNXLXPFDMCDZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-fluoroethoxy)pyrazine is a heterocyclic aromatic compound featuring a pyrazine core substituted with chlorine at position 2 and a 2-fluoroethoxy group at position 6. Pyrazines are six-membered rings containing two nitrogen atoms at para positions, known for their role in pharmaceuticals, agrochemicals, and flavor chemistry . The introduction of fluorine in the ethoxy substituent enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity . This compound is synthesized via nucleophilic substitution or coupling reactions, as seen in analogous pyrazine derivatives .

Properties

Molecular Formula

C6H6ClFN2O

Molecular Weight

176.57 g/mol

IUPAC Name

2-chloro-6-(2-fluoroethoxy)pyrazine

InChI

InChI=1S/C6H6ClFN2O/c7-5-3-9-4-6(10-5)11-2-1-8/h3-4H,1-2H2

InChI Key

PUQNXLXPFDMCDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(C=N1)Cl)OCCF

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-Chloro-6-(2-fluoroethoxy)pyrazine with structurally related pyrazine derivatives:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound Cl at C2; 2-fluoroethoxy at C6 C₆H₅ClFN₂O Enhanced metabolic stability; potential pharmacological intermediate
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine Cl at C2; trifluoroethoxy at C6 C₇H₅ClF₃N₂O Higher electron-withdrawing effect; applications in agrochemicals
3-Chloro-6-methoxypyrazin-2-amine Cl at C3; methoxy at C6; NH₂ at C2 C₅H₆ClN₃O Antimicrobial activity; used in flavor chemistry (e.g., cocoa aroma)
(E)-2-Chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine Cl at C2; hydrazinyl-benzylidene at C6 C₁₃H₉ClF₂N₄O Antimycobacterial activity; synthesized via hydrazine condensation
2-Chloro-6-(1-pyrrolidinyl)pyrazine Cl at C2; pyrrolidinyl at C6 C₉H₁₁ClN₃ Intermediate in drug synthesis; soluble in organic solvents
2-Chloro-6-(1-piperazinyl)pyrazine hydrochloride Cl at C2; piperazinyl at C6; HCl salt C₈H₁₁ClN₄·HCl High bioactivity (AUC = 0.9 in ROC analysis); potential CNS applications
2-Chloro-6-[(3-chlorobenzyl)oxy]pyrazine Cl at C2; 3-chlorobenzyloxy at C6 C₁₁H₇Cl₂N₂O Used in pesticide synthesis; requires strict safety handling (CAS 479685-04-6)

Pharmacological and Chemical Properties

  • Electron-Withdrawing Effects : Fluorinated substituents (e.g., 2-fluoroethoxy vs. trifluoroethoxy) increase electron deficiency, enhancing reactivity in nucleophilic aromatic substitution .
  • Bioactivity: Hydrazine derivatives (e.g., (E)-2-Chloro-6-(2-(4-(difluoromethoxy)benzylidene)hydrazinyl)pyrazine) exhibit antimycobacterial activity due to the hydrazine moiety’s ability to chelate metal ions .
  • Solubility and Stability: Pyrrolidinyl and piperazinyl groups improve solubility in polar solvents . Fluorinated ethoxy groups enhance metabolic stability compared to non-fluorinated analogs .

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